4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, and a thiazole ring substituted with dimethylpyrazolyl groups
Preparation Methods
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE involves multiple steps, typically starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and dimethoxyphenyl groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE
- N-[4-(CHLOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE The uniqueness of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]AMINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20F2N6O2S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H20F2N6O2S/c1-11-13(9-29(2)28-11)16-10-32-21(26-16)27-20-24-14(8-15(25-20)19(22)23)12-5-6-17(30-3)18(7-12)31-4/h5-10,19H,1-4H3,(H,24,25,26,27) |
InChI Key |
YVETUFBWRLFTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CSC(=N2)NC3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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